Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methyl ester group, a dichloroanilino moiety, and an isopropylphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the dichloroanilino intermediate: This step involves the reaction of 2,4-dichloroaniline with a suitable carbonyl compound under controlled conditions to form the dichloroanilino intermediate.
Coupling with isopropylphenyl group: The intermediate is then coupled with a 4-isopropylphenyl group through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichloroanilino moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets. The dichloroanilino moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The isopropylphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-phenylpropanoate: Similar structure but lacks the isopropyl group.
Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-methylphenyl)propanoate: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate is unique due to the presence of the isopropylphenyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)carbamoylamino]-3-(4-propan-2-ylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-12(2)13-4-6-14(7-5-13)18(11-19(25)27-3)24-20(26)23-17-9-8-15(21)10-16(17)22/h4-10,12,18H,11H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDBBLSKVHQPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.